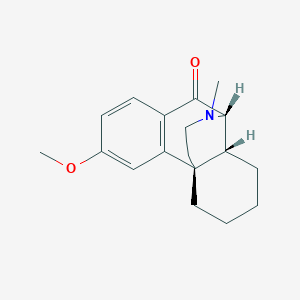

(-)-3-Methoxy-17-methyl-10-oxomorphinan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ARQ-087の合成には、主要な中間体の調製とその後の特定の反応条件下でのカップリングを含む、いくつかのステップが含まれます。正確な合成経路と工業生産方法は、専有であり、公表されていません。 高性能液体クロマトグラフィーと質量分析を組み合わせたものが、合成中のサンプルの分析に使用されていることは知られています .

化学反応の分析

ARQ-087は、以下を含むさまざまな化学反応を受けます。

酸化と還元: これらの反応は、体内におけるARQ-087の代謝処理に不可欠です。

置換反応: これらは、化合物を修飾してその有効性を高め、副作用を減らすために関与しています。

一般的な試薬と条件: 一般的な試薬には、酸化剤と還元剤が含まれ、条件には通常、制御された温度とpHレベルが含まれます。

科学研究アプリケーション

ARQ-087は、幅広い科学研究アプリケーションを持っています。

化学: キナーゼ阻害とマルチキナーゼ阻害剤の開発を研究するためのモデル化合物として使用されます。

生物学: ARQ-087は、増殖、分化、および移動などの細胞プロセスにおける線維芽細胞増殖因子受容体の役割を調査するために使用されます。

科学的研究の応用

ARQ-087 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study kinase inhibition and the development of multi-kinase inhibitors.

Biology: ARQ-087 is used to investigate the role of fibroblast growth factor receptors in cellular processes such as proliferation, differentiation, and migration.

Medicine: It is primarily used in the treatment of cancers with fibroblast growth factor receptor genetic alterations, including intrahepatic cholangiocarcinoma and urothelial cancer

Industry: ARQ-087 is used in the pharmaceutical industry for the development of targeted cancer therapies.

作用機序

ARQ-087は、線維芽細胞増殖因子受容体ファミリーの活性を阻害することによってその効果を発揮します。それは受容体の不活性型に結合し、その活性化を防ぎます。この阻害は、細胞の増殖、分化、および生存に関与するシグナル伝達経路を混乱させ、腫瘍の増殖の抑制につながります。 ARQ-087の主要な分子標的は、線維芽細胞増殖因子受容体1、線維芽細胞増殖因子受容体2、および線維芽細胞増殖因子受容体3です .

類似の化合物との比較

ARQ-087は、複数の線維芽細胞増殖因子受容体アイソフォームに対する強力な活性でユニークです。類似の化合物には以下が含まれます。

ARQ-092: AKT阻害剤であり、しばしばARQ-087と組み合わせて使用され、抗腫瘍活性を高めます.

BGJ398: 作用機序が似ていますが、薬物動態特性が異なる別の線維芽細胞増殖因子受容体阻害剤です。

エルダフィニチブ: 尿路上皮癌の治療に承認されている線維芽細胞増殖因子受容体阻害剤です.

ARQ-087は、さまざまな線維芽細胞増殖因子受容体アイソフォームに対する幅広い活性和、線維芽細胞増殖因子受容体遺伝子変異を有する腫瘍の治療におけるその有効性により際立っています。

類似化合物との比較

ARQ-087 is unique in its potent activity against multiple fibroblast growth factor receptor isoforms. Similar compounds include:

ARQ-092: An AKT inhibitor that is often used in combination with ARQ-087 for enhanced antitumor activity.

BGJ398: Another fibroblast growth factor receptor inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Erdafitinib: A fibroblast growth factor receptor inhibitor approved for the treatment of urothelial carcinoma.

ARQ-087 stands out due to its broad spectrum of activity against various fibroblast growth factor receptor isoforms and its efficacy in treating tumors with fibroblast growth factor receptor genetic alterations.

特性

CAS番号 |

18050-88-9 |

|---|---|

分子式 |

C18H23NO2 |

分子量 |

285.4 g/mol |

IUPAC名 |

(1R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one |

InChI |

InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m0/s1 |

InChIキー |

UOCRGKKCNCIQCZ-QILLFSRXSA-N |

SMILES |

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |

異性体SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1C(=O)C4=C3C=C(C=C4)OC |

正規SMILES |

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。